ZD-7114
Description
The compound, with the systematic IUPAC name “Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)-”, features a complex structure characterized by:
- A central acetamide backbone (CH₃CONH–).
- Phenoxy-ethoxy-phenoxy substitutions on the α-carbon, creating a branched aromatic ether chain.
- A (2-hydroxy-3-phenoxypropyl)amino group linked via an ethoxy spacer.
- An N-(2-methoxyethyl) substituent on the acetamide nitrogen.
- Stereochemical specificity at the α-carbon (S-configuration).
Its structural complexity aligns with compounds in and , which emphasize hydroxy-phenoxypropyl motifs and stereochemical variations .
Properties
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMBDLSFFNKKLG-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926463 | |
| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129689-30-1 | |
| Record name | 2-[4-[2-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129689-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI D7114 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZD-7114 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5S87KTK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
ZD-7114 is synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically starts with the preparation of 2-hydroxy-3-phenoxypropylamine, which is then reacted with 4-(2-chloroethoxy)phenol to form the intermediate compound. This intermediate is further reacted with 2-methoxyethylamine to produce the final product, this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions, including controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ZD-7114 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of acetamide compounds exhibit promising anticancer activities. For instance, studies have shown that related structures can inhibit the growth of various cancer cell lines, such as OVCAR-8 and NCI-H40, with significant percent growth inhibitions (PGIs) reported at levels exceeding 80% . The mechanism of action is believed to involve interference with cellular proliferation pathways.
Antioxidant and Anti-inflammatory Effects
Acetamide derivatives have been explored for their antioxidant properties. A study demonstrated that certain acetamide compounds could scavenge free radicals effectively and reduce reactive oxygen species (ROS) production in macrophage cells stimulated by lipopolysaccharides (LPS) . These findings suggest potential applications in treating oxidative stress-related conditions.
Drug Development
The structural complexity of acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- positions it as a candidate for drug development. The compound's ability to modulate biological pathways makes it a target for synthesizing new therapeutic agents aimed at cancer and inflammatory diseases.
Case Studies
- Anticancer Activity : In a study focusing on the synthesis of acetamide derivatives, several compounds were tested against various cancer cell lines. Compounds demonstrated IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating strong antiproliferative effects .
- Antioxidant Testing : Another study evaluated the antioxidant activity of synthesized acetamide derivatives using assays to measure their effectiveness in scavenging ABTS radicals. Results showed that certain derivatives significantly reduced oxidative stress markers in cellular models .
Mechanism of Action
ZD-7114 exerts its effects by selectively activating the beta-3 adrenergic receptor. This activation leads to a series of intracellular events, including the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A, which in turn stimulates lipolysis and thermogenesis in brown adipose tissue .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparisons
Biological Activity
Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- is a complex organic compound with potential pharmacological applications. Understanding its biological activity is essential for exploring its therapeutic potential and mechanisms of action. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C22H30N2O
- Molecular Weight : 350.49 g/mol
- CAS Number : 129689-30-1
Research indicates that this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs are critical for transmitting signals from outside the cell to the inside, influencing numerous physiological processes.
Key Mechanisms:
- G Protein Activation : The compound may activate specific G proteins, leading to downstream signaling cascades that affect cellular responses such as ion channel regulation and enzyme activity .
- Calcium Mobilization : It has been suggested that the activation of GPCRs by this compound may result in increased intracellular calcium levels via phosphoinositide signaling pathways .
Biological Activities
The biological activities of Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)- include:
- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been tested on breast cancer cells and demonstrated significant inhibition of cell growth .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro, showing potential in reducing pro-inflammatory cytokine production in macrophages .
- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and apoptosis pathways .
Case Study 1: Antiproliferative Activity
A study conducted on human breast cancer cell lines revealed that treatment with Acetamide led to a dose-dependent decrease in cell viability. The mechanism was associated with the induction of apoptosis as evidenced by increased caspase activity.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 85 | Low |
| 25 | 60 | Moderate |
| 50 | 30 | High |
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide-induced inflammation, Acetamide was shown to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Acetamide (10 µM) | 80 | 120 |
| Acetamide (25 µM) | 40 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
